1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid
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Overview
Description
CP-105696 is a potent and selective leukotriene B4 receptor antagonist. Leukotriene B4 is a proinflammatory mediator involved in the progression of various inflammatory diseases such as asthma, arthritis, and atherosclerosis. CP-105696 modulates the binding of leukotriene B4 to its high-affinity BLT1 G-protein-coupled receptor, making it a valuable tool in the study of inflammatory pathways .
Preparation Methods
The synthesis of CP-105696 involves several steps, including the formation of a chroman ring and the introduction of a cyclopropane carboxylic acid moiety. The synthetic route typically starts with the preparation of a chroman intermediate, followed by the addition of a biphenylmethyl group and the formation of the cyclopropane ring. The final product is obtained through purification and characterization .
Chemical Reactions Analysis
CP-105696 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The biphenylmethyl group can be substituted with other aromatic groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
CP-105696 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the binding interactions of leukotriene B4 with its receptor.
Biology: CP-105696 is employed in studies investigating the role of leukotriene B4 in immune cell recruitment and cytokine production.
Medicine: The compound is explored for its potential therapeutic effects in treating inflammatory diseases such as asthma, arthritis, and atherosclerosis.
Industry: CP-105696 is used in the development of anti-inflammatory drugs and in preclinical studies to determine optimal dosing schedules for chronic inflammatory diseases .
Mechanism of Action
CP-105696 exerts its effects by selectively binding to the leukotriene B4 receptor (BLT1) on immune cells. This binding inhibits the interaction of leukotriene B4 with its receptor, thereby preventing the recruitment of proinflammatory immune cells to sites of inflammation. The compound also inhibits the production of proinflammatory cytokines and chemokines, reducing the overall inflammatory response .
Comparison with Similar Compounds
CP-105696 is unique due to its high selectivity and potency as a leukotriene B4 receptor antagonist. Similar compounds include:
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: A leukotriene receptor antagonist with similar applications in asthma treatment.
Properties
IUPAC Name |
1-[4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNLXCBYBKHKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861422 |
Source
|
Record name | 1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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